N,3,3-Trimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine
Description
N,3,3-Trimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes multiple methyl groups and a prop-2-en-1-yl group attached to a butan-1-amine backbone
Properties
CAS No. |
61128-51-6 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N,3,3-trimethyl-2-methylidene-N-prop-2-enylbutan-1-amine |
InChI |
InChI=1S/C11H21N/c1-7-8-12(6)9-10(2)11(3,4)5/h7H,1-2,8-9H2,3-6H3 |
InChI Key |
YEXPUUWDNIBHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)CN(C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-Trimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with a methylidene-containing reagent under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N,3,3-Trimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce simpler amines. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N,3,3-Trimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,3,3-Trimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to specific sites on these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: This compound shares structural similarities but differs in its indoline backbone.
N,N-Dimethylethanamine: A simpler amine with fewer methyl groups and a different alkyl chain structure.
Uniqueness
N,3,3-Trimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine is unique due to its specific arrangement of methyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications and research purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
